1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that features a chlorophenyl group, a triazole ring, and a pyrimidinetrione core
Properties
Molecular Formula |
C13H9ClN6O3 |
|---|---|
Molecular Weight |
332.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-hydroxy-5-[(E)-1,2,4-triazol-4-yliminomethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H9ClN6O3/c14-8-1-3-9(4-2-8)20-12(22)10(11(21)18-13(20)23)5-17-19-6-15-16-7-19/h1-7,22H,(H,18,21,23)/b17-5+ |
InChI Key |
VRCJEINZJOSHFR-YAXRCOADSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)/C=N/N3C=NN=C3)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=NN3C=NN=C3)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the formation of the pyrimidinetrione core under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-3-pentanol
- 4-chloro-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol
- 3-methyl-1,2,4-triazole
Uniqueness
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
